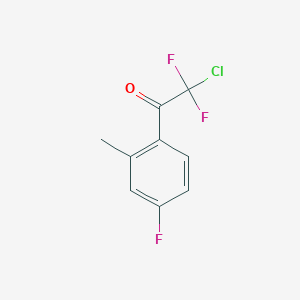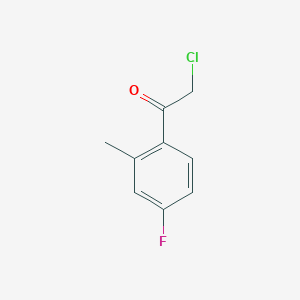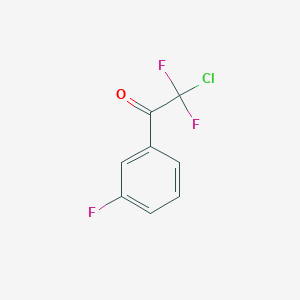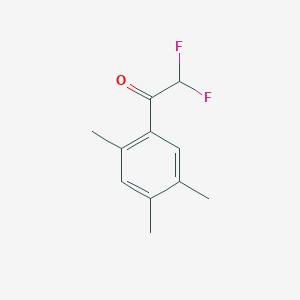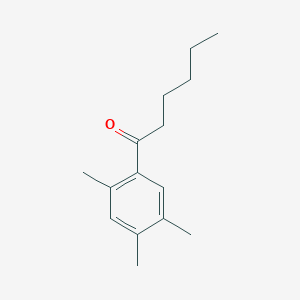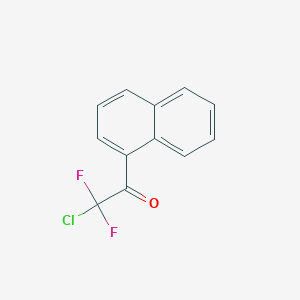
2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone is an organic compound with the molecular formula C12H7ClF2O It is a derivative of naphthalene, characterized by the presence of chloro and difluoro substituents on the ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone typically involves the reaction of naphthalene derivatives with chloro and difluoro reagents. One common method involves the use of 2-chloro-2,2-difluoroacetophenone as a precursor. This compound can be synthesized through the Baylis-Hillman reaction of fluoroalkyl ketones, which involves the use of a novel ruthenium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, acids, and various catalysts. For example, the Baylis-Hillman reaction utilizes a ruthenium catalyst . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted naphthalene derivatives, while oxidation reactions can produce carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including difluoromethylated products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone involves its interaction with molecular targets through its chloro and difluoro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions, which can result in the modification of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2,2-difluoro-1-phenylethanone
- Chlorodifluoromethyl phenyl ketone
- α-Chloro-α,α-difluoroacetophenone
Uniqueness
2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone is unique due to its naphthalene backbone, which imparts distinct chemical properties compared to similar compounds with phenyl backbones. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Propiedades
IUPAC Name |
2-chloro-2,2-difluoro-1-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAMACIQJRTVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


